

Application Notes and Protocols for Staining Fungi with Calcofluor White M2R

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Compound of Interest

Compound Name: *Fluorescent Brightener 85*

Cat. No.: *B15552097*

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Introduction

Calcofluor White M2R is a fluorescent stain that is widely utilized for the rapid and non-specific visualization of fungi.[1][2] As a fluorescent brightener, it binds to cellulose and chitin, which are integral components of fungal cell walls.[1][2][3][4] This binding action causes the fungal elements to fluoresce brightly under ultraviolet (UV) or blue-violet light, appearing as a brilliant apple-green or blue-white color depending on the microscope's filter combination.[1][3] This technique is particularly valuable for the direct examination of clinical specimens, environmental samples, and for studying fungal morphology and development. The addition of potassium hydroxide (KOH) can enhance the visualization by clearing cellular debris.[1][3]

Principle of Staining

Calcofluor White M2R functions by non-specifically binding to β -1,3 and β -1,4 polysaccharides, such as chitin and cellulose, which are abundant in the cell walls of fungi.[5][6] When excited by UV or near-UV light, the dye fluoresces, allowing for the clear delineation of fungal structures like hyphae, yeasts, and spores from the surrounding background material.[1][3] The use of a counterstain, such as Evans Blue, can help to reduce background fluorescence from tissues and other cells, further enhancing the contrast.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of Calcofluor White M2R staining.

Table 1: Spectral Properties of Calcofluor White M2R

Parameter	Wavelength (nm)	Reference(s)
Excitation Maximum	~347-360	[1][3][5][7][8]
Excitation Range	300 - 412	[1][5]
Emission Maximum	~430-440	[2][3][7][9][10]
Emission Range	300 - 440	[2]

Table 2: Reagent and Staining Parameters

Parameter	Value	Reference(s)
Calcofluor White M2R Stock Solution	0.1% (w/v) or 1 g/L	[3]
Calcofluor White M2R Working Concentration	25 µM	[11]
10% Potassium Hydroxide (KOH) Solution	10g KOH, 20ml glycerol, 80ml distilled water	[3]
Incubation Time	1 - 10 minutes	[1][2][4][9]
Staining Temperature	Room Temperature	[3]

Experimental Protocols

Protocol 1: General Staining of Fungal Cultures or Specimens

This protocol is suitable for the general examination of fungal cultures or easily dispersed specimens.

Materials:

- Calcofluor White M2R staining solution (0.1% w/v)
- 10% Potassium Hydroxide (KOH) solution (optional, for clearing debris)
- Microscope slides and coverslips
- Pipettes
- Fluorescence microscope with appropriate filters

Procedure:

- Place a small amount of the fungal specimen onto a clean microscope slide.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Add one drop of the Calcofluor White M2R staining solution to the specimen.[\[4\]](#)
- (Optional) For specimens with significant cellular debris, add one drop of 10% KOH solution and mix gently.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Place a coverslip over the specimen, avoiding air bubbles.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Allow the stain to incubate for 1-10 minutes at room temperature.[\[1\]](#)[\[2\]](#)[\[9\]](#)
- Gently press on the coverslip with a paper towel to remove any excess liquid.[\[1\]](#)
- Examine the slide using a fluorescence microscope equipped with a UV or blue-violet excitation filter.[\[1\]](#)[\[3\]](#)

Protocol 2: Staining of Yeast Cells for Viability Assessment (in combination with a viability stain)

This protocol is adapted for staining yeast cells to assess cell wall integrity.

Materials:

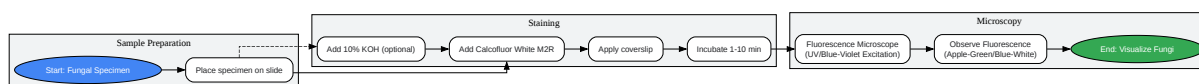
- Yeast cell suspension (10^6 – 10^7 cells/mL)

- Calcofluor White M2R solution
- A suitable yeast viability stain (e.g., FUN 1)
- Microfuge tubes
- Incubator (30°C)
- Fluorescence microscope with appropriate filter sets for both stains

Procedure:

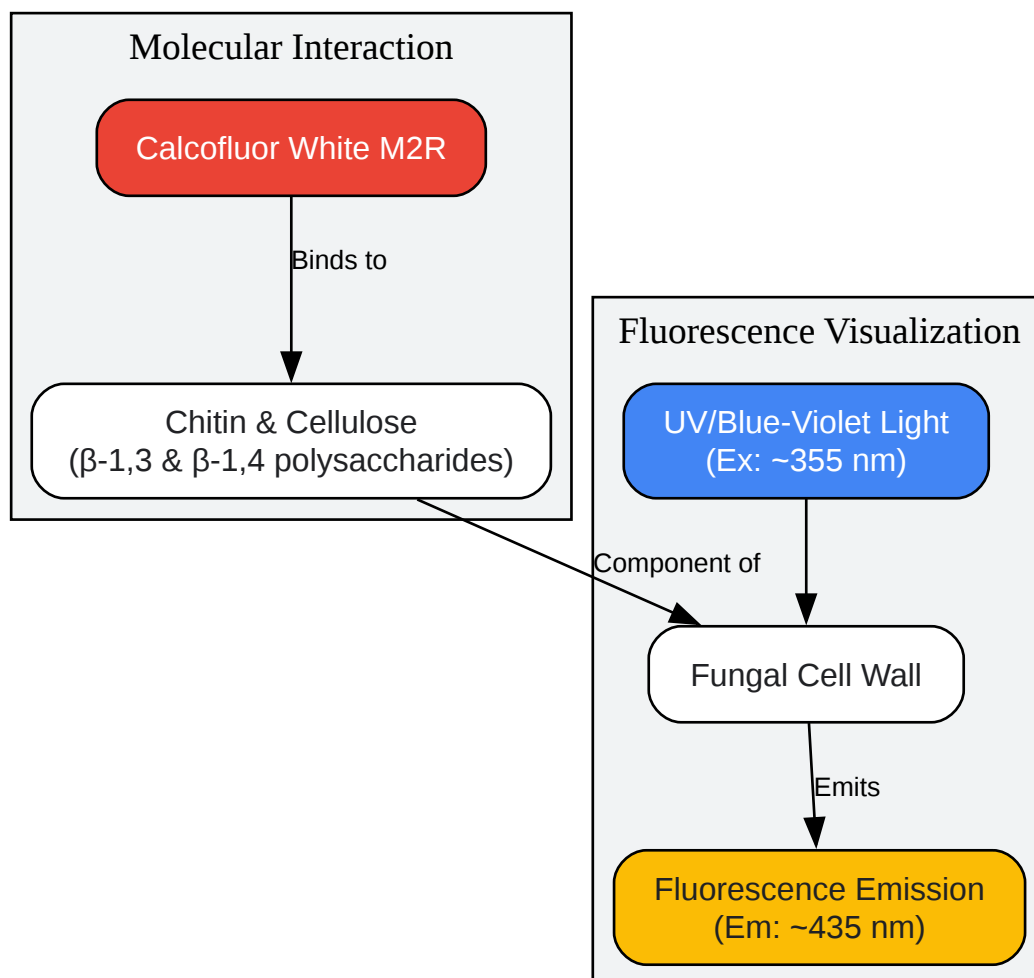
- Prepare a yeast cell suspension in an appropriate buffer or medium.[\[11\]](#)
- Combine the yeast suspension with the Calcofluor White M2R staining solution to a final concentration of 25 μM .[\[11\]](#)
- If using a viability co-stain, add it according to the manufacturer's instructions.
- Mix the suspension thoroughly and incubate at 30°C in the dark for 30 minutes.[\[11\]](#)[\[12\]](#)
- Place a small aliquot (e.g., 5 μL) of the stained cell suspension onto a microscope slide and cover with a coverslip.[\[11\]](#)[\[12\]](#)
- Observe the cells using a fluorescence microscope with filter sets appropriate for DAPI (for Calcofluor White) and the viability stain.[\[11\]](#)[\[12\]](#) Metabolically active cells will exhibit the expected fluorescence from the viability stain, while all cells with intact cell walls will show blue fluorescence from Calcofluor White.

Visualizations



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Caption: Experimental workflow for staining fungi with Calcofluor White M2R.



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Caption: Mechanism of Calcofluor White M2R staining of the fungal cell wall.

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